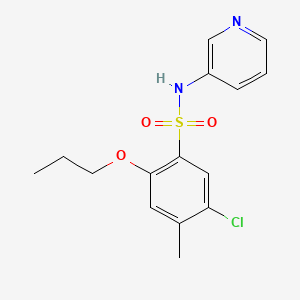![molecular formula C18H16F2O4 B4729336 1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4729336.png)
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Descripción general
Descripción
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one, also known as DFP-1080, is a synthetic compound that is commonly used in scientific research. This compound has been found to have a number of potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of TRPV1. This channel is involved in the detection of heat, pain, and other stimuli, and is also involved in the regulation of inflammation and other physiological processes. By inhibiting TRPV1, this compound may be able to modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce inflammation and pain in a rat model of arthritis. It has also been shown to reduce neuropathic pain in a mouse model. These effects are thought to be due to the inhibition of TRPV1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one has a number of advantages for use in lab experiments. For example, it is a potent inhibitor of TRPV1, which makes it useful for studying the role of this channel in various physiological processes. It is also relatively easy to synthesize, which makes it accessible to researchers.
One limitation of this compound is that it may have off-target effects, which could complicate interpretation of experimental results. In addition, its potency as an inhibitor of TRPV1 may make it difficult to use at concentrations that do not produce non-specific effects.
Direcciones Futuras
There are a number of potential future directions for research on 1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as arthritis and neuropathic pain. Another area of interest is the development of new tools for studying the function of TRPV1 and other proteins involved in pain sensation and inflammation.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. This could help to optimize its use in lab experiments and in the development of new drugs.
Aplicaciones Científicas De Investigación
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one has been found to have a number of potential applications in scientific research. One area of interest is its potential use as a tool for studying the function of certain proteins, such as the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to be a potent inhibitor of TRPV1, which is involved in pain sensation and inflammation. By inhibiting TRPV1, this compound may be useful in studying the role of this channel in various physiological processes.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. This suggests that it may have potential as a treatment for conditions such as arthritis and neuropathic pain.
Propiedades
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2O4/c1-22-14-7-9-17(23-2)13(11-14)6-8-16(21)12-4-3-5-15(10-12)24-18(19)20/h3-11,18H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGAPGKDWFDVLQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4729266.png)
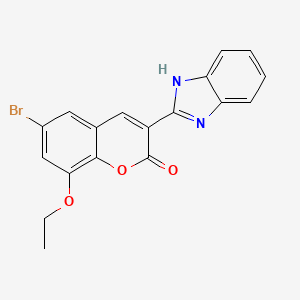
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)
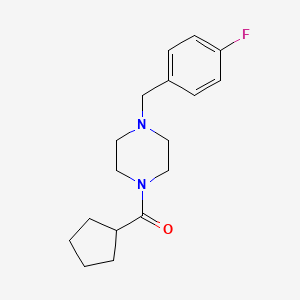

![1-(2,2-dimethylpropanoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4729281.png)
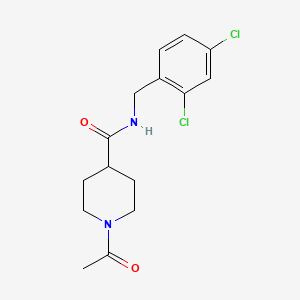
![methyl [2-(4,5-dimethoxy-2-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B4729301.png)
![methyl 4-[(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4729312.png)
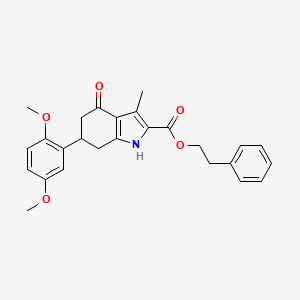
![butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4729314.png)
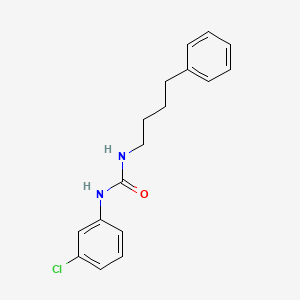
![6-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4729327.png)
